molecular formula C22H22Br2N2O10 B038350 5,5'-Dibromo-bapta CAS No. 111248-72-7

5,5'-Dibromo-bapta

Cat. No. B038350
CAS RN: 111248-72-7
M. Wt: 634.2 g/mol
InChI Key: KCTRRYZOCJDOTC-UHFFFAOYSA-N
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Description

5,5’-Dibromo BAPTA tetrapotassium is a calcium chelator . It can be formulated into a buffer with a defined calcium ion concentration . This compound can control the concentration of calcium ions inside and outside the cell and can be used in studies of calcium physiological activity .


Molecular Structure Analysis

5,5’-Dibromo-bapta is a polyamino carboxylic acid, the structure of which is that of BAPTA carrying bromine substituents at C-5 and C-5’ .

Scientific Research Applications

  • Cellular Processes and Calcium Signaling:

    • 5,5′-Dibromo BAPTA has been found to inhibit cell plate formation and slow expansion in stamen hairs of Tradescantia, suggesting its role in modulating local calcium gradients during the cytokinetic process (Jürgens, Hepler, Rivers, & Hepler, 1994).
    • In rat hippocampal neurons, Dibromo BAPTA can activate calcium-activated potassium channels that are involved in slow afterhyperpolarization (Lancaster & Batchelor, 2000).
    • The compound can also inhibit multiple stages in nuclear pore complex assembly, impacting the formation of structures like dimples, pores, star-rings, and thin rings (Goldberg, Wiese, Allen, & Wilson, 1997).
    • It facilitates calcium diffusion and dissipates gradients in embryonic cells, suggesting a role in cellular calcium regulation (Zigman, Rafferty, & Sooudi, 1992).
  • Medical and Biological Research:

  • Advanced Imaging Techniques:

    • 5,5'-Dibromo-bapta and its derivatives, like 5F-BAPTA, are used in imaging techniques such as 19F magnetic resonance imaging for sensing specific ions like calcium in deep tissue, providing valuable insights in biomedical research (Bar‐Shir et al., 2013).

Mechanism of Action

Target of Action

5,5’-Dibromo-bapta primarily targets calcium ions inside and outside the cell . It is a calcium chelator, meaning it binds to calcium ions and forms a complex . This complex can attach to various molecules, including proteins and enzymes, enabling the detection of specific molecules within a given sample .

Mode of Action

5,5’-Dibromo-bapta interacts with its targets by effectively binding with calcium ions, resulting in the formation of a complex . This complex can control the concentration of calcium ions inside and outside the cell . It can be used in studies of calcium physiological activity .

Biochemical Pathways

5,5’-Dibromo-bapta affects the biochemical pathway involving 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of mTORC1 activity . It directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation . This inhibition of PFKFB3 emerges as a calcium-independent mechanism through which 5,5’-Dibromo-bapta impairs cellular metabolism .

Pharmacokinetics

It is known that the compound is soluble in water . It is also membrane-impermeant, meaning it cannot easily cross cell membranes .

Result of Action

The action of 5,5’-Dibromo-bapta results in a rapid decline in MCL-1-protein levels by inhibiting mTORC1-driven Mcl-1 translation . Ultimately, the action of 5,5’-Dibromo-bapta compromises the survival of MCL-1-dependent cancer cells .

Action Environment

It is known that the compound’s action can be modulated by changes in intracellular ph . Furthermore, the compound’s ability to chelate calcium ions allows it to control the cytosolic calcium concentration, an important factor in many physiological processes .

Biochemical Analysis

Biochemical Properties

5,5’-Dibromo-bapta interacts with various biomolecules, including proteins and enzymes, enabling the detection of specific molecules within a given sample . It has the ability to control the cytosolic calcium concentration, an important means to study the roles of calcium .

Cellular Effects

5,5’-Dibromo-bapta has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to stop cell elongation and uniquely cause rapid, transient increases of apical free Ca2+ . It also impairs glycolysis by directly inhibiting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) activity .

Molecular Mechanism

The molecular mechanism of 5,5’-Dibromo-bapta involves its ability to bind with metal ions, forming a complex that can attach to various molecules . It directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,5’-Dibromo-bapta have been observed to change over time. For instance, at elevated concentrations, the effects of 5,5’-Dibromo-bapta become more profound .

Metabolic Pathways

5,5’-Dibromo-bapta is involved in the metabolic pathway that controls the cytosolic calcium concentration . It impairs glycolysis by directly inhibiting PFKFB3 .

Transport and Distribution

It is known that it can control the cytosolic calcium concentration .

Subcellular Localization

It is known that it can control the cytosolic calcium concentration .

properties

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxymethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Br2N2O10/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTRRYZOCJDOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Br2N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149566
Record name 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111248-72-7
Record name Glycine, N,N′-[1,2-ethanediylbis[oxy(4-bromo-2,1-phenylene)]]bis[N-(carboxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111248-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111248727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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